molecular formula C5H3F3N2O B6170573 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde CAS No. 915369-31-2

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B6170573
CAS No.: 915369-31-2
M. Wt: 164.1
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Description

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde: is a chemical compound that features a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde typically involves the introduction of a trifluoromethyl group into an imidazole ring. One common method is the reaction of imidazole derivatives with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2H-imidazole-4-carbaldehyde
  • 5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 5-(trifluoromethyl)-1H-pyrrole-4-carbaldehyde

Uniqueness

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde is unique due to its specific structural features, such as the position of the trifluoromethyl group and the imidazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

915369-31-2

Molecular Formula

C5H3F3N2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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